![molecular formula C13H10O5 B1335465 5-[(3-Formylphenoxy)methyl]-2-furoic acid CAS No. 881041-10-7](/img/structure/B1335465.png)
5-[(3-Formylphenoxy)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-[(3-Formylphenoxy)methyl]-2-furoic acid" is a derivative of furoic acid, which is a topic of interest in various research studies due to its potential applications in the synthesis of biobased polymers, pharmaceuticals, and agrochemicals. Furoic acid derivatives have been explored for their hypolipidemic properties, nematicidal activities, and as building blocks for biobased materials 9.
Synthesis Analysis
The synthesis of 5-substituted-2-furoic acids has been achieved through various methods. One approach involves the reduction of 5-alkyl- and 5-aryl-2-furoic acids under Birch conditions followed by esterification . Another method includes the transformation of furoic acid into 2,5-furandicarboxylic acid (FDCA) through a series of reactions such as bromination, esterification, carbonylation, and hydrolysis . Additionally, enzymatic synthesis has been employed to create biobased polyesters using furan derivatives as monomers .
Molecular Structure Analysis
The molecular structure of furoic acid derivatives exhibits interesting spectroscopic properties. For instance, large long-range coupling constants between protons at C2 and C5 have been observed in the NMR spectra of cis- and trans-diastereoisomers of 5-alkyl-2,5-dihydrofuroates . The IR spectrum of these compounds shows two high absorption maxima near 1750 and 1730 cm^-1 due to the ester carbonyl group .
Chemical Reactions Analysis
Furoic acid derivatives undergo various chemical reactions. The anodic oxidation of 5-alkyl-2-furoic acids in protic solvents leads to the formation of 1-butenolides and γ-keto esters . The carboxylation of furoic acid into FDCA has been explored through different pathways, including catalytic and stoichiometric processes, which are crucial for the development of bio-based polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of furoic acid derivatives are influenced by the nature of their substituents. For example, 5-(tetradecyloxy)-2-furancarboxylic acid exhibits hypolipidemic activity and affects blood lipid levels with minimal impact on liver weight and fat content . The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters results in biobased furan polyesters with specific molecular weights and physical properties . The nematicidal activity of 5-hydroxymethyl-2-furoic acid against plant-parasitic nematodes has also been documented9.
Scientific Research Applications
Birch Reduction and Derivative Synthesis
One key area of research involves the Birch reduction of heterocyclic carboxylic acids, such as 3-furoic acid, leading to the production of various derivatives. Kinoshita et al. (1975) explored the Birch reduction of 3-furoic acid, yielding 2,3-dihydro-3-furoic acid derivatives. This process involves the reduction of the aromatic ring to form a less aromatic and more reactive intermediate, which can further react to produce various substituted derivatives (Kinoshita, Miyano, & Miwa, 1975).
Substitution Reactions and Spectroscopic Properties
Masamune, Ono, and Matsue (1975) conducted studies on 5-substituted-2,5-dihydro-2-furoic acids, showcasing how controlled Birch conditions and subsequent esterification lead to compounds with unique spectroscopic properties. This research highlights the versatility of furoic acid derivatives in synthesizing compounds with specific structural and electronic characteristics, which could be relevant for the development of new materials or chemical sensors (Masamune, Ono, & Matsue, 1975).
Anodic Reactions and Product Formation
The anodic oxidation of 5-alkyl-2-furoic acids has been studied by Torii et al. (1971), revealing the formation of various oxidation products such as 1-butenolides and γ-keto esters. This research demonstrates the electrochemical reactivity of furoic acid derivatives and their potential in synthetic organic electrochemistry (Torii, Tanaka, Ogo, & Yamasita, 1971).
Biocatalysis and Sustainable Chemistry
The biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from furan derivatives, including furoic acids, represents a sustainable approach to synthesizing valuable chemicals from renewable resources. Yuan et al. (2019) discuss the advantages of biocatalysis, such as mild reaction conditions and high selectivity, in the context of FDCA production, highlighting the relevance of furoic acid derivatives in green chemistry and biotechnology (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).
properties
IUPAC Name |
5-[(3-formylphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-7-9-2-1-3-10(6-9)17-8-11-4-5-12(18-11)13(15)16/h1-7H,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOINUORALKLTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229180 |
Source


|
| Record name | 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881041-10-7 |
Source


|
| Record name | 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

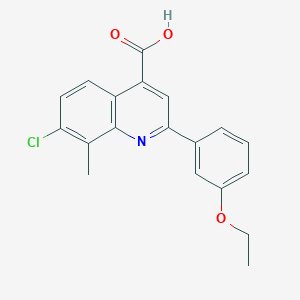
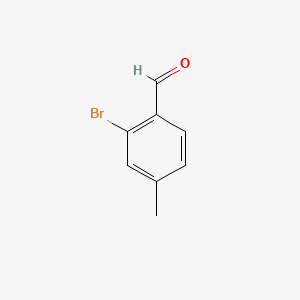
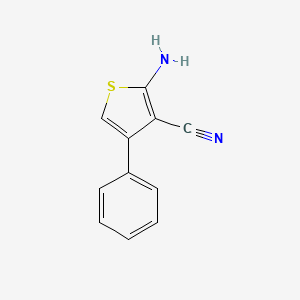

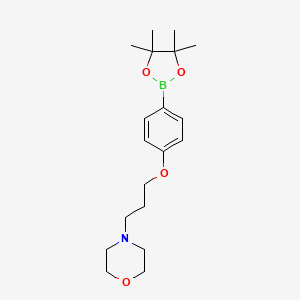

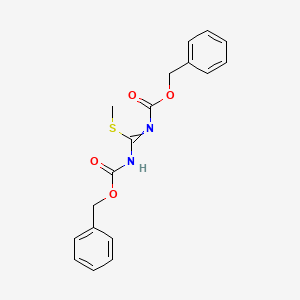

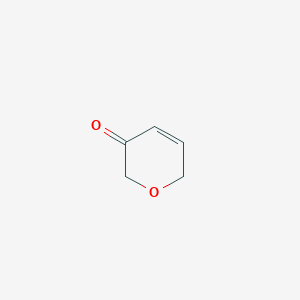
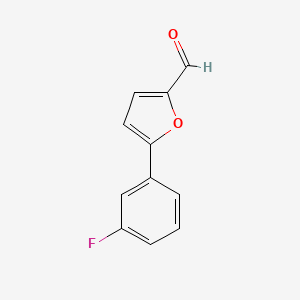



![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)